4-(Ethylsulfonyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

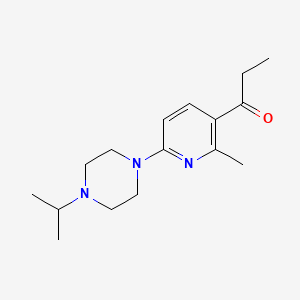

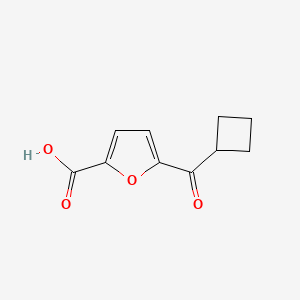

4-(Ethylsulfonyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The ethylsulfonyl group attached to the pyrazole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-1H-pyrazole typically involves the reaction of pyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

Pyrazole+Ethylsulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Solvents such as ethanol and water are commonly used, and the reaction is optimized to achieve high yield and purity.

化学反応の分析

反応の種類

4-(エチルスルホニル)-1H-ピラゾールは、次のようなさまざまな化学反応を起こします。

酸化: エチルスルホニル基は酸化されてスルホン誘導体になる可能性があります。

還元: 還元反応は、スルホニル基をスルフィドに変換することができます。

置換: ピラゾール環上の水素原子は、他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 臭素や塩素などのハロゲン化剤は、置換反応に使用できます。

生成される主な生成物

酸化: スルホン誘導体。

還元: スルフィド誘導体。

置換: ハロゲン化ピラゾール誘導体。

4. 科学研究への応用

4-(エチルスルホニル)-1H-ピラゾールは、科学研究で幅広い用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 酵素阻害剤としての可能性について調査されています。

医学: 抗炎症作用と抗菌作用の可能性について研究されています。

産業: 染料や農薬の製造に使用されます。

科学的研究の応用

4-(Ethylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of dyes and agrochemicals.

作用機序

4-(エチルスルホニル)-1H-ピラゾールの作用機序には、特定の分子標的との相互作用が関与します。エチルスルホニル基は、酵素の活性部位と水素結合を形成し、酵素の活性を阻害することができます。この阻害は、さまざまな生化学的経路に影響を与え、化合物の観察された生物学的効果をもたらします。

類似化合物との比較

類似化合物

- 4-(メチルスルホニル)-1H-ピラゾール

- 4-(プロピルスルホニル)-1H-ピラゾール

- 4-(ブチルスルホニル)-1H-ピラゾール

独自性

4-(エチルスルホニル)-1H-ピラゾールは、疎水性と親水性のバランスを提供する独特のエチルスルホニル基を持つため、ユニークです。このバランスは、その溶解性と反応性を高め、メチル、プロピル、およびブチル対応物と比較して、より汎用性があります。

特性

分子式 |

C5H8N2O2S |

|---|---|

分子量 |

160.20 g/mol |

IUPAC名 |

4-ethylsulfonyl-1H-pyrazole |

InChI |

InChI=1S/C5H8N2O2S/c1-2-10(8,9)5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) |

InChIキー |

VNYZIUGJQHMJHT-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)C1=CNN=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)

![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)

![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)